molecular formula C20H38O4 B158977 Prostaglandin F1alpha Alcohol CAS No. 13487-47-3

Prostaglandin F1alpha Alcohol

Cat. No. B158977
CAS RN: 13487-47-3
M. Wt: 342.5 g/mol
InChI Key: PZXLDAYOXMEITH-YYFRNVAQSA-N
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Description

Prostaglandin F1alpha is a cytoprotector, protecting mucosal tissue from damage produced by ulcerogenic stimuli . It is an analog of PGF1a with a primary alcohol replacing the C-1 carboxyl group .


Synthesis Analysis

The synthesis of prostaglandins (PGs) is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs from the readily available dichloro-containing bicyclic ketone was guided by biocatalytic retrosynthesis . Key transformations included a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .


Molecular Structure Analysis

Prostaglandins possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .

Future Directions

Prostaglandins and their receptors play important roles in the occurrence and development of diseases such as pulmonary arterial hypertension . Prostacyclin and related drugs have been used in the clinical treatment of PAH, and other prostaglandins also have the potential to treat PAH . This suggests potential future directions for the therapeutic use of Prostaglandin F1alpha Alcohol.

Mechanism of Action

Target of Action

Prostaglandin F1alpha Alcohol is an analog of Prostaglandin F1a . It primarily targets the circular muscle of the gut . The role of this target is to regulate the contraction and relaxation of the gut, which is essential for digestion and the movement of food through the digestive tract .

Mode of Action

Prostaglandin F1alpha Alcohol interacts with its target by binding to specific receptors on the circular muscle cells of the gut . This interaction triggers a series of biochemical reactions that lead to the contraction of the muscle . This action is in opposition to the Prostaglandins of the E series .

Biochemical Pathways

Prostaglandin F1alpha Alcohol is part of the prostaglandins F α pathway . It is derived mainly from Prostaglandin E1 and is metabolized to 6-Keto Prostaglandin F1a . The metabolite, 6-Keto Prostaglandin F1a, has various roles in the body, including vasodilation and inhibition of platelet aggregation .

Pharmacokinetics

It is known that prostaglandin f1a, from which prostaglandin f1alpha alcohol is derived, is excreted directly into the urine . This suggests that Prostaglandin F1alpha Alcohol may also be excreted in a similar manner.

Result of Action

The primary result of Prostaglandin F1alpha Alcohol’s action is the contraction of the circular muscle of the gut . This can influence the movement of food through the digestive tract, potentially affecting digestion and nutrient absorption .

Action Environment

The action of Prostaglandin F1alpha Alcohol can be influenced by various environmental factors. For example, the presence of other prostaglandins, particularly those of the E series, can counteract the effects of Prostaglandin F1alpha Alcohol . Additionally, factors that affect the overall health and function of the gut, such as diet and gut microbiota, could potentially influence the efficacy and stability of Prostaglandin F1alpha Alcohol .

properties

IUPAC Name

(1R,3S,4R,5R)-4-(7-hydroxyheptyl)-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-24H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXLDAYOXMEITH-YYFRNVAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCCCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin F1alpha Alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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